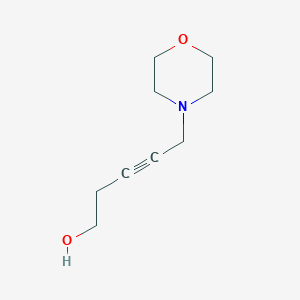

5-吗啉-4-基戊-3-炔-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Morpholin-4-ylpent-3-yn-1-ol is a synthetic organic molecule that features a morpholine ring, a versatile moiety known for its presence in various biologically active compounds. Morpholine derivatives are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including nucleophilic addition, condensation, and substitution reactions. For instance, the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides involves an appropriate synthetic route to yield compounds with significant antimycobacterial activity . Another example is the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is an important intermediate for the synthesis of biologically active compounds and involves steps such as rearrangement and nucleophilic substitution . Additionally, a four-step synthesis of cis-3,5-disubstituted morpholines from amino alcohols has been described, highlighting a Pd-catalyzed carboamination reaction as a key step .

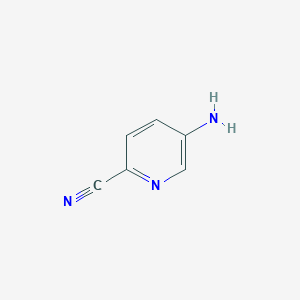

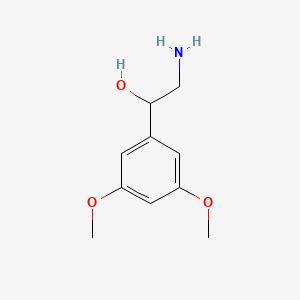

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be confirmed using various spectroscopic techniques such as FTIR, (1)H NMR, and mass spectrometry. For example, the structures of new compounds like 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were characterized using these methods . The morpholine ring itself is known to adopt a chair conformation, as seen in the compound 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For instance, the nucleophilic addition of morpholine to certain substrates can yield products with high yields, as seen in the synthesis of 5-amino-1,5-diarylpenta-2,4-dien-1-ones . Additionally, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate can lead to different reaction pathways, including recyclization or the removal of protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. The presence of the morpholine ring contributes to the compound's solubility and potential to form hydrogen bonds, which can affect its biological activity. QSAR investigations can provide insights into the correlation between physicochemical parameters of these compounds and their biological activities .

科学研究应用

化学结构和异构体分析

- 吗啉衍生物(如 5-吗啉-4-基戊-3-炔-1-醇)因其结构特征而受到研究。例如,已经对相关吗啉化合物的结构进行分析,以确定异构体中吗啉残基的位置,揭示了它们的化学行为和稳定性的见解 (Gzella, Wrzeciono, & Poppel, 2000)。

合成应用

- 吗啉衍生物用于合成各种生物活性分子。例如,吗啉对某些化合物的亲核加成导致高产率的生物活性衍生物 (A. Golovanov 等,2014)。

- 此外,基于吗啉的化合物用于合成有效的抗菌剂,突出了它们在药物研究中的重要性 (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007)。

药理和生物活性

- 吗啉衍生物表现出一系列生物活性。例如,已经合成了一些基于吗啉的化合物,并显示出显着的抗菌和抗结核活性,证明了它们在药物化学中的潜力 (Mamatha S.V 等,2019)。

- 另一项研究强调了吗啉在药物化学中的应用,表明其多功能性和在开发治疗剂中的应用 (Kumar Rupak, S. R. Vulichi, & Kapur Suman, 2016)。

化学合成和改性

- 研究还集中在吗啉基化合物的有效合成和功能化上,强调了它们在为药物发现创建多样化的生物活性分子库中的重要性 (Ariadni Tzara, Dimitrios Xanthopoulos, & A. Kourounakis, 2020)。

作用机制

安全和危害

未来方向

The future directions for 5-Morpholin-4-ylpent-3-yn-1-ol are not specified in the search results. As a research chemical, its use would likely be determined by the needs of specific scientific investigations .

Relevant Papers A paper titled “Recent progress in the synthesis of morpholines” discusses the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This paper could provide valuable insights into the synthesis and potential applications of 5-Morpholin-4-ylpent-3-yn-1-ol.

属性

IUPAC Name |

5-morpholin-4-ylpent-3-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIBWUJUNQVDOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398833 |

Source

|

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholin-4-ylpent-3-yn-1-ol | |

CAS RN |

550302-86-8 |

Source

|

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)